Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is a derivative of pyrrole with two ester groups and two methyl groups as substituents.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in several studies. For instance, a chiral bipyrrole derivative was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in a multi-step process, indicating the potential for complex transformations starting from similar pyrrole compounds . Additionally, a series of 1-substituted diethyl pyrrole-3,4-dicarboxylates were prepared by acid-catalyzed treatment with various amines, showcasing the versatility of pyrrole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure, spectroscopic properties, and multiple interaction analysis of a novel ethyl pyrrole-2-carboxylate derivative were investigated using experimental techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic structure and stability of such compounds.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, forming dimers and other complex structures. The formation of dimers through intermolecular hydrogen bonding has been observed in several pyrrole derivatives, as indicated by vibrational analysis and topological parameters calculated using Atoms in Molecules (AIM) theory . These interactions are crucial for understanding the reactivity and binding properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, provide information about the electronic environment within the molecule. Additionally, the local reactivity descriptors, such as Fukui functions and electrophilicity indices, help identify reactive sites within the molecule .
Scientific Research Applications
Supramolecular Chemistry and Molecular Recognition
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate's structural analogy to pyrrole-based compounds allows it to play a significant role in supramolecular chemistry. Research has highlighted its use in the self-assembly of supramolecular capsules derived from calixpyrrole components. These capsules exhibit unique properties for molecular recognition and encapsulation, driven by their ease of synthesis and structural versatility. The development of these supramolecular structures showcases the potential for creating novel encapsulation systems for drug delivery and molecular sensing (Ballester, 2011).
Catalytic Applications and Synthesis
The pyrrole framework also finds applications in catalytic processes, especially in the synthesis of polyoxymethylene dimethyl ethers (OMEs), which are recognized for their environmental benefits as diesel fuel alternatives. The catalytic synthesis of these compounds leverages the unique properties of pyrrole-based structures to facilitate the process, demonstrating the broader utility of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and its derivatives in green chemistry and sustainable fuel production (Baranowski et al., 2017).
Pharmaceutical and Biomedical Research
In the pharmaceutical domain, pyrrole-based compounds, including derivatives of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, are explored for their bioactive properties. They serve as key pharmacophores in the development of drugs targeting various diseases. The structure-activity relationship (SAR) studies of these compounds contribute to the discovery of new drugs with improved efficacy and selectivity for specific biological targets. This underlines the compound's significance in medicinal chemistry for drug design and development (Li Petri et al., 2020).
Environmental and Analytical Chemistry
Furthermore, research into the analysis and environmental impact of phthalates, which share structural similarities with diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, underscores the importance of understanding the environmental fate and analytical detection of these compounds. This area of study is critical for assessing the ecological and health impacts of various industrial chemicals and for developing more sustainable chemical practices (Haji Harunarashid et al., 2017).
Safety And Hazards
properties
IUPAC Name |
diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSXJAYEPDGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947225 | |
Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
2436-79-5, 2199-55-5 | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2436-79-5 | |
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Record name | 2436-79-5 | |
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Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.665 | |
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